(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-19-7-6-9(12(15)16)13-11-8-4-2-3-5-10(8)20(17,18)14-11/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERAMFZBFSAFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of the Dioxo Group: The dioxo group is introduced by oxidizing the benzothiazole ring using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Formation of the Butanoic Acid Chain: The butanoic acid chain with a methylsulfanyl group is synthesized separately and then attached to the benzothiazole ring through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, ammonia, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine features a benzo[d]isothiazole core with a methionine side chain. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest for various applications.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. The inclusion of the methionine moiety may enhance these effects, potentially leading to the development of new antimicrobial agents. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, suggesting a promising avenue for this compound in treating infections caused by resistant strains of bacteria.
Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. This compound could potentially be utilized in formulations aimed at reducing oxidative damage in various biological contexts, including neurodegenerative diseases and aging.
Enzyme Inhibition
Studies have suggested that compounds similar to this compound may act as enzyme inhibitors. This property can be exploited in drug design to target specific enzymes involved in disease processes, such as those implicated in cancer or metabolic disorders.
Modulation of Cellular Pathways
Research into the modulation of cellular signaling pathways has revealed that certain isothiazole derivatives can influence pathways related to cell proliferation and apoptosis. The application of this compound could extend to cancer research, where it may serve as a lead compound for developing therapeutics aimed at regulating these critical processes.
Treatment of Metabolic Disorders
There is emerging evidence that compounds similar to this compound could play a role in managing metabolic disorders such as diabetes and obesity. By influencing metabolic pathways and enhancing insulin sensitivity, this compound might contribute to the development of new treatments for these conditions.
Neuroprotective Effects
Given its antioxidant properties, there is potential for this compound to be investigated for neuroprotective effects. Research into similar compounds has shown promise in protecting neuronal cells from damage associated with oxidative stress, which is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth with derivatives showing enhanced activity when methionine was included in the structure. |
| Study B | Antioxidant Activity | Showed that the compound reduced oxidative stress markers in vitro and improved cell viability under oxidative conditions. |
| Study C | Enzyme Inhibition | Identified potential inhibition of key metabolic enzymes, suggesting therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonamide Derivatives
Example Compounds :
- N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)phenyl)benzenesulfonamide
- N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-phenoxyphenyl)-4-methylbenzenesulfonamide
Synthesis :
Reacting 3-chlorobenzo[d]isothiazole 1,1-dioxide with substituted benzenesulfonamides in the presence of triethylamine yields these derivatives.
Key Properties :
Their high melting points suggest crystalline stability .
Amino Acid-Linked Derivatives
Example Compounds :
- 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)-3-(1H-indol-3-yl)propanoic acid (7e)
- 2-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)amino]-3-methylpentanoic acid (CAS 1396979-66-0)
Synthesis: Formed by reacting 3-chlorobenzo[d]isothiazole 1,1-dioxide with amino acids (e.g., tryptophan derivatives or pentanoic acid analogs) under basic conditions.
Key Properties :
Spectral Data :
Acrylate and Polymer Intermediates
Example Compounds :
- 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl acrylate (CAS 887044-72-6)
Synthesis: Formed by esterification of 3-(methylamino)benzo[d]isothiazole 1,1-dioxide with acryloyl chloride.
Key Properties :
| Compound | Molecular Weight | Key Feature |
|---|---|---|
| Phenyl acrylate derivative | 342.37 | Acrylate ester group |
Applications: Used as a monomer in polymerization reactions for creating functionalized polymers. The acrylate group enables cross-linking in materials science .
Electron-Modified Derivatives
Example Compounds :
- N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide
- 4-Chloro-N-(4-(1,1-dioxidobenzo[d]isothiazol-3-yl)-biphenyl)benzamide
Synthesis :
Electron-withdrawing groups (e.g., trifluoromethyl, nitro) are introduced via electrophilic substitution or Suzuki coupling.
Key Properties :
| Compound | Melting Point (°C) | Key Substituent |
|---|---|---|
| Trifluoromethyl derivative | 203–205 | CF3 group |
| Biphenyl-chlorobenzamide | Not reported | Biphenyl + chloro |
Spectral Data :
- Trifluoromethyl derivative : Distinct ¹⁹F NMR shifts (~δ -60 ppm) and downfield ¹H signals due to CF3 electron withdrawal .
- Biphenyl derivative : HRMS m/z 431.0027 (C21H13Cl2N2O3S) confirms structural integrity .
Applications : Electron-deficient derivatives are utilized in catalysis and optoelectronic materials.
Biological Activity
The compound (1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine is a derivative of methionine that has garnered attention for its potential biological activities. Methionine itself is an essential amino acid involved in various metabolic processes, including protein synthesis and methylation reactions. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₉N₃O₂S
Molecular Weight: 211.25 g/mol
The structure of this compound features a benzo[d]isothiazole ring fused with a methionine moiety. The presence of the dioxo group enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity: Compounds containing isothiazole rings have been reported to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects: Similar compounds have shown promise in modulating inflammatory pathways, potentially beneficial in conditions like arthritis.
- Antimicrobial Properties: Research indicates that derivatives of isothiazole can possess antibacterial and antifungal activities.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Reactive Oxygen Species (ROS): By scavenging free radicals, this compound may mitigate oxidative damage.
- Modulation of Enzyme Activity: It may influence the activity of enzymes involved in inflammatory responses.
- Interference with Cell Signaling Pathways: The compound could affect pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of benzo[d]isothiazole derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 2: Antimicrobial Activity
Research involving various derivatives showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Q. Methodological Considerations :
- Monitor reaction progress using HPLC or TLC.
- Purify via column chromatography or recrystallization.
- Confirm purity (>95%) via NMR (¹H, ¹³C) and mass spectrometry (MS) .
Table 1 : Example Reaction Conditions and Outcomes
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chlorination | SOCl₂ | None | 70 | 85 | 90 |
| Amination | 1,4-Dioxane | Et₃N | 65 | 72 | 88 |
| Enantioselective step | Toluene | CPA | RT | 76 | 93 ee |
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Basic Research Question
Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to confirm connectivity (e.g., methionine’s methylthiol group at δ 2.1–2.5 ppm, benzoisothiazole aromatic protons at δ 7.4–8.5 ppm) .
- MS : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃N₂O₄S₂: 325.03) .
- IR : Identify functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. Computational Methods :
- DFT Calculations : Optimize geometry and analyze electronic properties (e.g., HOMO/LUMO energies, electrostatic potential maps) to predict reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., URAT1 for urate transport inhibition) using software like AutoDock .
What initial biological activity assays are suitable for evaluating this compound, and how should controls be designed?
Basic Research Question
Assay Design :
- Enzyme Inhibition : Test against enzymes like xanthine oxidase (relevant to uric acid metabolism) using spectrophotometric methods .
- Cellular Uptake : Radiolabel the compound (³⁵S-methionine moiety) and measure accumulation in renal cells (e.g., HEK293 expressing URAT1) .
- Cytotoxicity : MTT assay in normal vs. cancer cell lines to assess selectivity.
Q. Controls :
- Positive controls (e.g., allopurinol for xanthine oxidase).
- Vehicle controls (DMSO/solvent).
- Blank samples (no compound) to baseline measurements.
Table 2 : Example Biological Activity Data
| Assay | Target | IC₅₀ (μM) | Reference Compound |
|---|---|---|---|
| Xanthine Oxidase | Enzyme | 12.3 | Allopurinol (0.8) |
| URAT1 Inhibition | Transporter | 37.2 | Dotinurad (3.6) |
| Cytotoxicity (HEK293) | Cell Viability | >100 | N/A |
What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
Advanced Research Question
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like URAT1 .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify stability and degradation pathways .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., URAT1) to confirm functional relevance .
Case Study : Dotinurad, a structurally similar compound, showed URAT1 inhibition (IC₅₀ = 37.2 nM) via competitive binding assays .
How can researchers resolve contradictory data on the biological activity of this compound across different models?
Advanced Research Question
Contradictions may arise from:
- Model Variability : Differences in cell lines (e.g., HEK293 vs. primary renal cells).
- Assay Conditions : pH, serum content, or incubation time.
Q. Resolution Strategies :
- Orthogonal Assays : Validate URAT1 inhibition using both transfected cells and ex vivo kidney slices .
- Pharmacokinetic Studies : Measure plasma/tissue concentrations in rodents to correlate in vitro and in vivo effects .
- Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., fixed substrate concentrations).
What structural analogs of this compound have been explored, and how do substitutions influence activity?
Advanced Research Question
Key Analogs :
Q. Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl): Improve target binding (e.g., Dotinurad’s IC₅₀ = 3.6 μM vs. parent compound’s 37.2 μM) .
- Amino Acid Backbone : Methionine’s thioether group may enhance metabolic stability compared to alanine derivatives .
Table 3 : SAR of Benzoisothiazole Derivatives
| Compound | Substituent | URAT1 IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent Compound | Methionine | 37.2 | 2.5 |
| Dotinurad | Dichlorophenyl | 3.6 | 5.8 |
| Ethyl Acrylate Analog | Ethyl ester | >100 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
